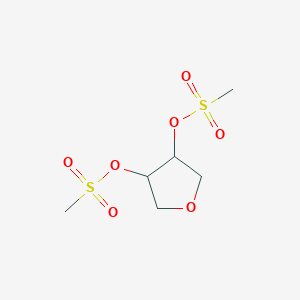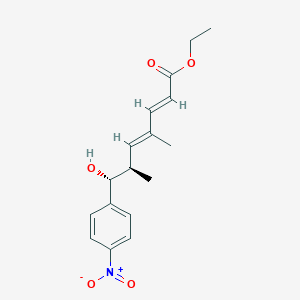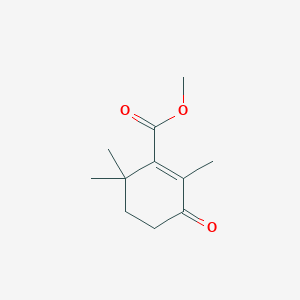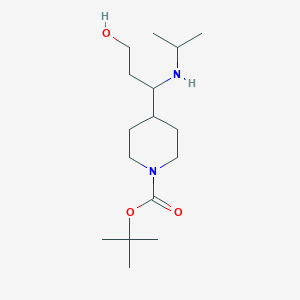![molecular formula C39H25N3 B13970434 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a triazine core substituted with diphenyl and triphenylenyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different substituents.
Applications De Recherche Scientifique
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as an electron transport material in organic electronics due to its high electron mobility.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials and electronic devices.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diphenyl-6-[4’-(2-triphenylenyl)[1,1’-biphenyl]-3-yl]-1,3,5-triazine
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C39H25N3 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
2,4-diphenyl-6-(3-triphenylen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H25N3/c1-3-12-26(13-4-1)37-40-38(27-14-5-2-6-15-27)42-39(41-37)30-17-11-16-28(24-30)29-22-23-35-33-20-8-7-18-31(33)32-19-9-10-21-34(32)36(35)25-29/h1-25H |
Clé InChI |
HLMPIMGZNXAZMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)





